REACTION_CXSMILES
|
[C:1](Cl)(=[O:6])/[C:2](=[CH:4]/[CH3:5])/[CH3:3].[CH3:8][C:9]1[CH:10]=[CH:11][C:12]([CH3:15])=[CH:13][CH:14]=1.Cl>C(=S)=S>[CH3:3][CH:2]1[CH:4]([CH3:5])[C:11]2[C:10](=[C:9]([CH3:8])[CH:14]=[CH:13][C:12]=2[CH3:15])[C:1]1=[O:6]
|
Name
|
three
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
C(\C(\C)=C\C)(=O)Cl
|
Name
|
|
Quantity
|
42.8 mL
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
After 2 h stirring at −10° C. the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a magnetic stirring apparatus, an addition funnel
|
Type
|
ADDITION
|
Details
|
was added over a period of 1 h at −10° C. under vigorous stirring
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to come to ambient temperature
|
Type
|
STIRRING
|
Details
|
was stirred at that temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The brown reaction mixture was then refluxed for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
after cooling to ambient temperature the reaction mixture
|
Type
|
CUSTOM
|
Details
|
Then the mixture was transferred into a separation funnel
|
Type
|
CUSTOM
|
Details
|
the lower CS2 layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with diethyl ether (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents removed in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give a red brown liquid
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(C2=C(C=CC(=C2C1C)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |